molecular formula C13H9ClFNOS2 B4933943 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B4933943
M. Wt: 313.8 g/mol
InChI Key: DOMULGMZFXASRX-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharides. It has also been suggested that this compound may interfere with viral replication by inhibiting viral DNA polymerase activity. In terms of its anticancer activity, 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one can affect various biochemical and physiological processes in the body. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial and fungal infections. Additionally, its anticancer activity makes it a promising candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of novel derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of new drug delivery systems may enhance the efficacy and bioavailability of this compound.

Synthesis Methods

The synthesis of 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been reported in the literature. One of the commonly used methods involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with allyl bromide in the presence of a base to form 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one.

Scientific Research Applications

2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its biological activities. It has been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In the field of oncology, this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

(4Z)-4-[(2-chloro-6-fluorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNOS2/c1-2-6-18-13-16-11(12(17)19-13)7-8-9(14)4-3-5-10(8)15/h2-5,7H,1,6H2/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMULGMZFXASRX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=C(C=CC=C2Cl)F)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=C(C=CC=C2Cl)F)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.